4-(4-Chlorobutoxy)benzene-1-sulfonamide
Description
Properties
CAS No. |
824407-29-6 |
|---|---|
Molecular Formula |
C10H14ClNO3S |
Molecular Weight |
263.74 g/mol |
IUPAC Name |
4-(4-chlorobutoxy)benzenesulfonamide |
InChI |
InChI=1S/C10H14ClNO3S/c11-7-1-2-8-15-9-3-5-10(6-4-9)16(12,13)14/h3-6H,1-2,7-8H2,(H2,12,13,14) |
InChI Key |
RWWODAXUVQDUER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCl)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy and Reaction Pathways
Williamson Ether Synthesis Followed by Sulfonation and Amination
The most straightforward route involves introducing the 4-chlorobutoxy group first, followed by sulfonation and subsequent conversion to the sulfonamide.
Step 1: Synthesis of 4-(4-Chlorobutoxy)benzene
Phenol undergoes Williamson ether synthesis with 1-bromo-4-chlorobutane in the presence of a strong base (e.g., sodium hydride). The phenoxide ion attacks the primary bromide, displacing bromide and forming the ether linkage:
$$
\text{Phenol} + \text{1-Bromo-4-chlorobutane} \xrightarrow{\text{NaH, DMF}} \text{4-(4-Chlorobutoxy)benzene}
$$
This reaction typically proceeds at 60–80°C for 6–12 hours, yielding the ether in >85% purity after distillation.
Step 2: Sulfonation to 4-(4-Chlorobutoxy)benzenesulfonyl Chloride
The 4-chlorobutoxy group directs electrophilic aromatic substitution to the para position. Chlorosulfonic acid (ClSO$$3$$H) is employed under controlled conditions (0–5°C, 2–4 hours) to avoid over-sulfonation:
$$
\text{4-(4-Chlorobutoxy)benzene} + \text{ClSO}3\text{H} \rightarrow \text{4-(4-Chlorobutoxy)benzenesulfonyl Chloride} + \text{HCl}
$$
The crude sulfonyl chloride is purified via vacuum distillation, removing residual chlorosulfonic acid and by-products like 4,4'-dichlorodiphenyl sulfone.
Step 3: Amination to 4-(4-Chlorobutoxy)benzene-1-sulfonamide
The sulfonyl chloride reacts with aqueous ammonia (25–30% w/w) at 20–40°C for 2–4 hours:
$$
\text{4-(4-Chlorobutoxy)benzenesulfonyl Chloride} + \text{NH}3 \rightarrow \text{4-(4-Chlorobutoxy)benzene-1-sulfonamide} + \text{NH}4\text{Cl}
$$
The product precipitates upon acidification (pH 5–6) and is isolated via filtration, yielding 80–90% pure sulfonamide.
Alternative Route: Mitsunobu Etherification of 4-Hydroxybenzenesulfonamide
For substrates sensitive to sulfonation conditions, the Mitsunobu reaction offers an alternative to install the ether post-sulfonamide formation.
Step 1: Synthesis of 4-Hydroxybenzenesulfonamide
Benzene is sulfonated to benzenesulfonic acid, converted to sulfonyl chloride, and then aminated with ammonia as described in Section 1.1.
Step 2: Mitsunobu Reaction with 4-Chlorobutanol
4-Hydroxybenzenesulfonamide reacts with 4-chlorobutanol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) in tetrahydrofuran:
$$
\text{4-Hydroxybenzenesulfonamide} + \text{4-Chlorobutanol} \xrightarrow{\text{PPh}_3, \text{DEAD}} \text{4-(4-Chlorobutoxy)benzene-1-sulfonamide}
$$
This method avoids harsh sulfonation conditions but requires stoichiometric reagents, limiting scalability.
Optimization of Reaction Conditions
Sulfonation Efficiency and By-Product Management
The use of excess chlorosulfonic acid (1.6 equivalents) and thionyl chloride (3.2 equivalents) minimizes residual sulfuric acid, enhancing sulfonyl chloride purity. By-products like 4,4'-dichlorodiphenyl sulfone (1–3% yield) are removed via fractional distillation or clarification filtration.
Analytical Characterization
Spectroscopic Data
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.82 (d, J = 8.8 Hz, 2H, Ar–H), 6.98 (d, J = 8.8 Hz, 2H, Ar–H), 4.12 (t, J = 6.4 Hz, 2H, OCH$$2$$), 3.68 (t, J = 6.4 Hz, 2H, ClCH$$2$$), 1.85–1.75 (m, 4H, CH$$2$$CH$$_2$$).
- IR (KBr): 1345 cm$$^{-1}$$ (S=O asymmetric stretch), 1160 cm$$^{-1}$$ (S=O symmetric stretch), 3250 cm$$^{-1}$$ (N–H stretch).
Industrial-Scale Considerations
The Williamson route is favored for scalability due to lower reagent costs and straightforward purification. Continuous distillation units efficiently separate 4-(4-chlorobutoxy)benzenesulfonyl chloride from high-boiling by-products, achieving >95% purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobutoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 4-chlorobutyl group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: The nitro group (if present) can be reduced to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reaction is typically carried out in an organic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
Nucleophilic Substitution: The major products are substituted sulfonamides, depending on the nucleophile used.
Oxidation: The major products are sulfonic acids or sulfonyl chlorides.
Reduction: The major products are amines or other reduced derivatives.
Scientific Research Applications
4-(4-Chlorobutoxy)benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its sulfonamide group.
Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound may have potential as an antibacterial agent.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Chlorobutoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural differences among analogs include:
- Chlorobutoxy chain : The target compound features a flexible chloroalkyl chain, which may enhance lipophilicity compared to rigid aromatic substituents.
- Aryl hydrazinecarbonyl groups: Compounds such as 4-[(2-{N'-[(4-Chlorophenyl)methylidene]hydrazinecarbonyl}ethyl)amino]benzene-1-sulfonamide (15) incorporate aromatic hydrazine moieties, influencing hydrogen bonding and steric effects .
- Heterocyclic appendages: 4-{[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide (18) contains a pyrazole ring, which can modulate receptor binding .
Physicochemical Properties
- Melting Points : Aryl hydrazine derivatives (e.g., 15, 17) exhibit higher melting points (>220°C) due to strong intermolecular hydrogen bonding, while alkyl/heterocyclic derivatives (e.g., 18) melt at lower temperatures (~170°C) .
- Spectral Data : NH proton singlets in hydrazine derivatives appear at 10.52–11.42 ppm, whereas pyrazole CH₃ groups in compound 18 resonate at 10.91 ppm in ¹³C-NMR .
Molecular Interactions
- Docking Studies : Sulfonamide derivatives with imidazolyl-diazenyl groups (e.g., N-(2,6-dimethylpyrimidin-4-yl)-4-[(E)-2-(1H-imidazol-1-yl)diazen-1-yl]benzene-1-sulfonamide ) exhibit strong binding to viral proteases (e.g., Mpro), underscoring the importance of heteroaromatic substituents in target engagement .
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